Benzoic acid, 4-methoxy-, 2,2,2-trifluoroethyl ester
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Overview
Description
Benzoic acid, 4-methoxy-, 2,2,2-trifluoroethyl ester is a chemical compound with the molecular formula C10H9F3O3 and a molecular weight of 234.17 g/mol It is an ester derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a 2,2,2-trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-methoxy-, 2,2,2-trifluoroethyl ester typically involves the esterification of 4-methoxybenzoic acid with 2,2,2-trifluoroethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to large-scale production of this compound with high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-methoxy-, 2,2,2-trifluoroethyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid.
Reduction: Formation of 4-methoxybenzyl alcohol.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 4-methoxy-, 2,2,2-trifluoroethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of high-performance polymers and resins through polycondensation reactions
Mechanism of Action
The mechanism of action of benzoic acid, 4-methoxy-, 2,2,2-trifluoroethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active 4-methoxybenzoic acid, which can then interact with various enzymes and receptors in biological systems. The trifluoroethyl group may enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-methoxy-, methyl ester: Similar structure but with a methyl group instead of a trifluoroethyl group.
Benzoic acid, 2-hydroxy-4-methoxy-6-methyl-, methyl ester: Contains additional hydroxyl and methyl groups.
2-(Trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of a trifluoroethyl ester.
Uniqueness
Benzoic acid, 4-methoxy-, 2,2,2-trifluoroethyl ester is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to its analogs .
Properties
CAS No. |
74975-85-2 |
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Molecular Formula |
C10H9F3O3 |
Molecular Weight |
234.17 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl 4-methoxybenzoate |
InChI |
InChI=1S/C10H9F3O3/c1-15-8-4-2-7(3-5-8)9(14)16-6-10(11,12)13/h2-5H,6H2,1H3 |
InChI Key |
UZJTXJPBVRSHIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OCC(F)(F)F |
Origin of Product |
United States |
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